molecular formula C8H15BiO2- B3054434 CID 6335634 CAS No. 60364-28-5

CID 6335634

Cat. No. B3054434
CAS RN: 60364-28-5
M. Wt: 352.18 g/mol
InChI Key: QLFWJCJVUKUXRQ-UHFFFAOYSA-M
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Description

CID 6335634 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and pharmacological properties. This compound is a small molecule with a molecular weight of 364.4 g/mol and a chemical formula of C18H21N5O2. In

Mechanism of Action

The mechanism of action of CID 6335634 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
CID 6335634 has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells and reduce the expression of genes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

CID 6335634 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also stable under physiological conditions, which makes it suitable for in vivo studies. However, its solubility in water is limited, which may limit its use in certain experiments.

Future Directions

CID 6335634 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research include:
1. Investigating the mechanism of action of CID 6335634 in more detail to identify its molecular targets.
2. Conducting in vivo studies to evaluate its efficacy and safety in animal models.
3. Exploring its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Investigating its potential use as an anti-cancer agent.
5. Developing more efficient synthesis methods to produce the compound in large quantities.
In conclusion, CID 6335634 is a promising compound that has shown potential therapeutic and pharmacological properties. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of various diseases. Further research is needed to explore its potential applications and to develop more efficient synthesis methods.

Scientific Research Applications

CID 6335634 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

InChI

InChI=1S/C8H16O2.Bi/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFWJCJVUKUXRQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].[Bi]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BiO2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60364-28-5
Record name Bismuth 2-propylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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